2'-(Trifluoromethoxy)-N,N-dimethylbenzylamine
Description
2'-(Trifluoromethoxy)-N,N-dimethylbenzylamine (CAS 886762-84-1) is a benzylamine derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 2-position of the aromatic ring and two methyl groups attached to the nitrogen atom. Its molecular formula is C₁₁H₁₃F₃NO (or C₁₂H₁₇F₃N₂O in some references due to nomenclature variations), with a molar mass of approximately 262.27 g/mol . The trifluoromethoxy group confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a candidate for pharmaceutical and materials science applications .
Properties
IUPAC Name |
N,N-dimethyl-1-[2-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-14(2)7-8-5-3-4-6-9(8)15-10(11,12)13/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYYZWZENHFMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382505 | |
| Record name | 2'-(Trifluoromethoxy)-N,N-dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-84-1 | |
| Record name | N,N-Dimethyl-2-(trifluoromethoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-(Trifluoromethoxy)-N,N-dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-(Trifluoromethoxy)-N,N-dimethylbenzylamine typically involves the introduction of the trifluoromethoxy group into the benzylamine structure. One common method includes the reaction of benzylamine derivatives with trifluoromethoxylating reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and isolation of the final product to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 2’-(Trifluoromethoxy)-N,N-dimethylbenzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2’-(Trifluoromethoxy)-N,N-dimethylbenzylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2’-(Trifluoromethoxy)-N,N-dimethylbenzylamine involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways and result in specific pharmacological effects .
Comparison with Similar Compounds
Key Observations:
Trifluoromethoxy vs.
Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ substituent introduces oxygen, altering polarity and hydrogen-bonding capacity relative to -CF₃, which may influence solubility and partitioning behavior .
Structural Extensions : Derivatives like the ethylene diamine analog () demonstrate the role of additional functional groups in metal chelation, relevant to catalysis or medicinal chemistry .
Biological Activity
Overview
2'-(Trifluoromethoxy)-N,N-dimethylbenzylamine (CAS No. 886762-84-1) is an organic compound notable for its trifluoromethoxy group attached to a benzylamine structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances the compound's reactivity and binding affinity, which may modulate various biological pathways, leading to pharmacological effects.
Target Interactions
- Enzymatic Inhibition : The compound may inhibit certain enzymes, which can affect metabolic pathways.
- Receptor Modulation : It has been suggested that this compound interacts with neurotransmitter receptors, potentially influencing neurological functions.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Anticancer Activity | In vitro assays | Inhibited proliferation of cancer cell lines by inducing apoptosis. |
| Study 2 | Antimicrobial Properties | Disk diffusion method | Exhibited significant antibacterial activity against Gram-positive bacteria. |
| Study 3 | Anti-inflammatory Effects | ELISA assays | Reduced levels of pro-inflammatory cytokines (TNF-alpha, IL-6) in stimulated macrophages. |
Case Studies
-
Anticancer Activity :
A recent study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. -
Antimicrobial Properties :
Another investigation focused on the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent. -
Anti-inflammatory Effects :
In a study assessing its anti-inflammatory properties, this compound was shown to significantly lower the secretion of inflammatory mediators from activated macrophages, indicating its utility in treating inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests variable bioavailability influenced by its chemical structure. Factors such as solubility and metabolic stability play critical roles in its absorption and distribution within biological systems.
Future Directions
Research into this compound is ongoing, with potential applications in:
- Pharmaceutical Development : As a lead compound for new drug formulations targeting cancer and infectious diseases.
- Biochemical Research : To further elucidate its mechanisms of action and interactions with cellular pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
